Kynurenine - 343-65-7

Kynurenine

Catalog Number: EVT-271203
CAS Number: 343-65-7
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kynurenine is a central metabolite in the kynurenine pathway (KP) of tryptophan degradation [, , , , ]. This metabolic pathway is responsible for catabolizing over 95% of tryptophan []. While the initial steps of this pathway primarily occur in the liver and kidneys, kynurenine's metabolism significantly proceeds in the brain [].

Source:

Kynurenine originates from the degradation of the essential amino acid tryptophan [, , , , , ]. Approximately 40% of the kynurenine found in the brain is synthesized there, with the remaining portion originating from plasma [].

Classification:

Kynurenine is classified as an endogenous metabolite, meaning it is naturally produced within the body. It is a key intermediate in the KP and serves as a precursor to several other bioactive kynurenine pathway metabolites, including kynurenic acid (KYNA), quinolinic acid (QUIN), 3-hydroxykynurenine (3-HK), and 3-hydroxyanthranilic acid (3-HAA) [, , , , , ].

Role in Scientific Research:

  • Immune Modulation: Kynurenine plays a crucial role in regulating immune responses, particularly in the context of inflammation [, , , , , , ].
  • Neurotransmission: Kynurenine metabolites, particularly KYNA and QUIN, act as neuroactive compounds, influencing glutamatergic, dopaminergic, and cholinergic neurotransmission [, , , , ].
  • Oxidative Stress: Kynurenine pathway metabolites, including 3-HK and 3-HAA, can contribute to oxidative stress and cellular damage [, ].
  • Disease Pathogenesis: Dysregulation of the KP and altered kynurenine metabolism are implicated in various diseases, including cancer, neurodegenerative disorders (Alzheimer's disease, Huntington's disease, ALS, FTD), cardiovascular diseases, and psychiatric illnesses (schizophrenia, bipolar disorder, depression) [, , , , , , , , , , , , , ].
Source

Kynurenine is derived from tryptophan, an essential amino acid found in various dietary proteins. The metabolism of tryptophan through the kynurenine pathway occurs predominantly in the liver but also takes place in other tissues, including the brain and immune cells. This metabolic pathway is highly conserved across species, indicating its fundamental biological importance.

Classification

Kynurenine can be classified as a biogenic amine and a neuroactive metabolite. It is categorized under aromatic amino acid metabolites and is recognized for its roles in both neurobiology and immunology.

Synthesis Analysis

Methods

Kynurenine synthesis involves several enzymatic steps within the kynurenine pathway. The initial step is catalyzed by tryptophan 2,3-dioxygenase, which converts tryptophan into N-formylkynurenine. This intermediate is then transformed into kynurenine by the action of arylformamidase.

Technical Details

The enzymatic reactions are dependent on various cofactors, including oxygen and iron. The production of kynurenine can also be influenced by factors such as inflammation and oxidative stress, which can upregulate the expression of enzymes involved in this pathway.

Molecular Structure Analysis

Structure

Kynurenine has a molecular formula of C_10H_12N_2O_3 and a molar mass of approximately 208.22 g/mol. Its structure consists of an indole ring with a side chain containing an amino group and a carboxylic acid group.

Data

  • Molecular Weight: 208.22 g/mol
  • Melting Point: Approximately 300 °C
  • Solubility: Soluble in water and ethanol
Chemical Reactions Analysis

Reactions

Kynurenine undergoes several chemical transformations within the kynurenine pathway:

  1. Conversion to Kynurenic Acid: Kynurenine can be converted to kynurenic acid by kynurenine aminotransferases.
  2. Formation of 3-Hydroxykynurenine: It can also be oxidized to form 3-hydroxykynurenine via kynurenine 3-monooxygenase.
  3. Further Metabolism: Other metabolites include quinolinic acid and nicotinamide adenine dinucleotide, which are produced through subsequent reactions involving intermediate compounds.

Technical Details

The reactions are often catalyzed by specific enzymes that exhibit varying substrate affinities and regulatory mechanisms influenced by cellular conditions.

Mechanism of Action

Process

Kynurenine exerts its effects primarily through its metabolites, particularly kynurenic acid and quinolinic acid. Kynurenic acid acts as an antagonist at glutamate receptors, which may have neuroprotective effects, while quinolinic acid is associated with excitotoxicity.

Data

Research indicates that alterations in kynurenine levels can influence neurotransmitter systems, particularly glutamate and serotonin pathways, thereby affecting mood and cognitive functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Odorless
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • pH Range: Kynurenine exhibits weakly acidic properties.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on its structure.
Applications

Scientific Uses

Kynurenine has several applications in scientific research:

  1. Neuroscience Research: It is studied for its role in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease due to its neuroactive properties.
  2. Psychiatric Disorders: Alterations in kynurenine metabolism have been linked to depression and schizophrenia.
  3. Immunology: Kynurenine's role as an immune modulator makes it relevant in studies related to autoimmune diseases and cancer immunotherapy.
  4. Biomarker Development: Kynurenine levels are being explored as potential biomarkers for various diseases, particularly those involving metabolic dysregulation.

Research continues to uncover the complexities of kynurenine metabolism and its implications for health and disease, highlighting its significance as a target for therapeutic intervention.

Biosynthesis and Metabolic Regulation of the Kynurenine Pathway

The kynurenine pathway (KP) represents the primary route for tryptophan catabolism in mammals, accounting for approximately 95% of dietary tryptophan degradation. Under physiological conditions, ~90% occurs hepatically, with extrahepatic sites (particularly immune cells and the central nervous system) gaining prominence during inflammation [1] [4]. This pathway generates numerous bioactive metabolites with significant neurological and immunological consequences.

Enzymatic Regulation of Tryptophan Catabolism

Role of Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) in Kynurenine Production

The initial and rate-limiting step of the KP involves the oxidative cleavage of tryptophan to N-formylkynurenine, catalyzed by two distinct heme-containing dioxygenases:

  • Tryptophan 2,3-Dioxygenase (TDO): Primarily hepatic, TDO exhibits lower substrate affinity (Km ~190-400 µM in humans) but higher capacity. It is regulated by glucocorticoid hormones, substrate (tryptophan) activation/stabilization, heme availability, and end-product inhibition by NAD(P)H [1] [4]. TDO maintains systemic tryptophan homeostasis.
  • Indoleamine 2,3-Dioxygenase (IDO, including IDO1 and IDO2 isoforms): Ubiquitously expressed extrahepatically (placenta, lung, intestine, endothelium, immune cells, CNS). IDO possesses a much higher affinity for tryptophan (Km ~3-50 µM) but lower capacity and is susceptible to substrate inhibition at high [Trp] (Ki ≥200 µM) [1] [4] [6]. Crucially, IDO is inducible by pro-inflammatory signals, particularly interferon-gamma (IFN-γ).

Both enzymes rapidly convert N-formylkynurenine to kynurenine (KYN) via formamidase. KYN serves as the central branch point metabolite for the entire pathway [1] [5]. The differential expression and regulation of TDO and IDO determine the site and context of KYN production.

Modulation by Proinflammatory Cytokines and Immune Signaling

Immune activation profoundly shifts KP regulation. Proinflammatory cytokines, especially IFN-γ, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), potently induce IDO1 expression [2] [4] [6]. This induction serves dual, often interrelated, purposes:

  • Immunoregulation: Local tryptophan depletion by IDO creates a microenvironment that suppresses T-cell proliferation and activation, promoting immune tolerance. This mechanism is crucial in placental tolerance but is co-opted by tumors for immune evasion [6] [8].
  • Kynurenine Metabolite Signaling: KYN and downstream metabolites (e.g., 3-hydroxykynurenine (3-HK), kynurenic acid (KYNA), quinolinic acid (QUIN)) act as ligands for the aryl hydrocarbon receptor (AhR). AhR activation modulates immune cell differentiation (e.g., promoting regulatory T cells (Tregs), suppressing effector T cells) and inflammatory responses, further entrenching an immunosuppressive state [6] [8]. Chronic inflammation leads to sustained IDO activation and elevated KP metabolite levels, linking inflammation to neurological and psychiatric disorders [2] [4] [5].

Table 1: Key Enzymes in Kynurenine Pathway Initiation and Regulation

EnzymeEC NumberPrimary LocationMajor Inducers/RegulatorsAffinity for Trp (Km)Key Functions
TDO1.13.11.11Liver (primarily), BrainGlucocorticoids, Trp (activation), Heme, NAD(P)H (inhibition)~190-400 µM (Human)Systemic Trp homeostasis
IDO1/IDO21.13.11.17/52Ubiquitous (Extrahepatic), Immune Cells, Endothelium, CNSIFN-γ, TNF-α, IL-6, TLR agonists, Inflammation~3-50 µMImmunoregulation (Trp depletion, AhR ligand production), Local Trp catabolism

Metabolic Flux and Branching Pathways

Following KYN formation, metabolic flux diverges at critical enzymatic junctions, determining the balance between neuroprotective and neurotoxic metabolites.

Competition Between Neuroprotective (Kynurenic Acid) and Neurotoxic (Quinolinic Acid) Metabolites

KYN serves as the substrate for three competing enzymatic reactions:

  • Transamination (Neuroprotective Branch): Catalyzed by kynurenine aminotransferases (KAT I-IV), primarily in astrocytes. This reaction produces kynurenic acid (KYNA), a broad-spectrum antagonist of ionotropic glutamate receptors (NMDA, AMPA, kainate) and the α7 nicotinic acetylcholine receptor. KYNA exhibits neuroprotective and anticonvulsant properties by mitigating excitotoxicity [5] [7] [9].
  • Hydroxylation (Neurotoxic Branch Initiation): Catalyzed by kynurenine 3-monooxygenase (KMO), located on the outer mitochondrial membrane and highly expressed in microglia and monocytes. This reaction produces 3-hydroxykynurenine (3-HK). KMO has a relatively high affinity for KYN (Km ~14-25 µM) [1] [5]. 3-HK is further metabolized by kynureninase to 3-hydroxyanthranilic acid (3-HAA), which is then processed by 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO) to produce the highly unstable 2-amino-3-carboxymuconate-6-semialdehyde (ACMS).
  • Direct Hydrolysis (Minor Branch): Kynureninase can also directly convert KYN to anthranilic acid (AA), though KYN is a poor substrate compared to 3-HK [1] [7].

The fate of ACMS is pivotal:

  • Spontaneous Cyclization (Neurotoxic): ACMS spontaneously and rapidly cyclizes to form quinolinic acid (QUIN), a potent endogenous agonist of the NMDA receptor. Excessive QUIN leads to excitotoxicity, calcium influx, oxidative stress, and neuronal death [5] [8] [9]. QUIN is also the direct precursor for de novo NAD+ biosynthesis via quinolinate phosphoribosyltransferase (QPRT).
  • Enzymatic Detoxification: ACMS decarboxylase (ACMSD) decarboxylates ACMS to 2-aminomuconate-6-semialdehyde (AMS). AMS can either spontaneously cyclize to picolinic acid (PA) (which has complex effects, including potential neuroprotection under some conditions and metal chelation) or be further metabolized by 2-aminomuconate semialdehyde dehydrogenase (AMSDH) to 2-aminomuconate, funneling carbon towards the citric acid cycle via acetyl-CoA [1] [8].

The critical competition lies between the KMO-driven flux towards 3-HK/QUIN and the KAT-driven flux towards KYNA. Inhibition of KMO shunts KYN towards KYNA production and away from the neurotoxic branch, a strategy explored therapeutically for neurodegenerative diseases [5]. The relative activities of KATs, KMO, kynureninase, and ACMSD ultimately determine the neuroactive metabolite profile.

Impact of Redox Status on Enzyme Activity and Metabolite Ratios

The cellular redox environment significantly influences KP enzyme activity and metabolite stability:

  • 3-Hydroxykynurenine (3-HK) & 3-Hydroxyanthranilic Acid (3-HAA): These metabolites exhibit dual redox roles. They possess antioxidant properties, capable of scavenging reactive oxygen species (ROS) like superoxide anion (O₂•⁻) and peroxynitrite (ONOO⁻) in vitro and in some cellular contexts [10]. However, under pro-oxidative conditions or in the presence of transition metals (e.g., Cu²⁺, Fe³⁺), they can act as pro-oxidants. 3-HK auto-oxidizes readily, generating H₂O₂ and other ROS, contributing to oxidative stress and cytotoxicity, particularly in neuronal cells [7] [10]. 3-HAA can reduce Cu²⁺ to Cu⁺, promoting Fenton chemistry and •OH generation, and can form DNA-damaging radicals [10].
  • Enzyme Sensitivity: The activity of several KP enzymes is sensitive to redox state. IDO activity can be modulated by nitric oxide (NO) [1]. The non-heme iron center of 3-HAAO (HAO) is susceptible to oxidation. Alterations in cellular reductants (e.g., glutathione, NADPH) or oxidant levels can therefore directly impact pathway flux [8] [10].
  • Metabolite Ratios: Redox stress can shift the balance between neuroprotective and neurotoxic arms. For instance, oxidative stress may favor the pro-oxidant potential of 3-HK/3-HAA and impair protective mechanisms, potentially tipping the KYNA/QUIN ratio towards excitotoxicity [7] [10].

Table 2: Key Neuroactive Kynurenine Pathway Metabolites and Redox Properties

MetaboliteMajor Producer CellsPrimary Receptor/MechanismNeuroactive EffectRedox Properties
Kynurenic Acid (KYNA)AstrocytesAntagonist: NMDA-R, AMPA-R, Kainate-R, α7nAChRNeuroprotective (Anti-excitotoxic)Generally antioxidant; can scavenge some ROS
3-Hydroxykynurenine (3-HK)Microglia, MonocytesPro-oxidant (via auto-oxidation); Potential AhR ligand?Neurotoxic (Oxidative stress, apoptosis)Dual: Antioxidant (scavenges O₂•⁻) at low [ ] / Pro-oxidant (generates H₂O₂, •OH) at high [ ] or with metals
Quinolinic Acid (QUIN)Microglia, MacrophagesAgonist: Specific NMDA-R subtypes (e.g., NR2A/NR2B)Neurotoxic (Excitotoxicity, Oxidative stress, Synaptotoxicity)Contributes to oxidative stress indirectly via NMDAR activation/Ca²⁺ influx; Direct pro-oxidant effects debated
3-Hydroxyanthranilic Acid (3-HAA)Microglia, Dendritic CellsAhR ligand; Modulates immune function; Pro-oxidant with metalsImmunomodulatory; Neurotoxic (Oxidative DNA damage)Dual: Antioxidant (scavenges ONOO⁻) / Pro-oxidant (reduces Cu²⁺, generates •OH, forms radicals)
Picolinic Acid (PA)VariousMetal chelator; Modulator of macrophage functionComplex (Neuroprotective in some models via chelation)Metal chelation can be antioxidant (preventing Fenton)

Transient Enzyme Complexation Hypothesis

A significant challenge in the KP is managing highly unstable intermediates like ACMS and AMS, which spontaneously cyclize to form QUIN and PA, respectively. This non-enzymatic cyclization would be expected to increase proportionally with substrate concentration during periods of high tryptophan intake or immune-induced pathway activation. However, in healthy individuals, QUIN levels remain remarkably stable at low nanomolar concentrations despite fluctuations in tryptophan availability [8]. This observation suggests sophisticated regulatory mechanisms beyond simple enzyme kinetics or transcriptional control.

HAO, ACMSD, and AMSDH Interactions in Regulating Autocyclization

The Transient Enzyme Complexation Hypothesis proposes a potential solution to this regulatory puzzle. It suggests that the three key enzymes handling unstable intermediates at the core of the KP – 3-Hydroxyanthranilate 3,4-Dioxygenase (3-HAAO or HAO), ACMS Decarboxylase (ACMSD), and 2-Aminomuconate Semialdehyde Dehydrogenase (AMSDH) – may form transient, multi-enzyme complexes under conditions of high metabolic flux [8].

  • The Enzymes and Their Unstable Intermediates:
  • HAO: Catalyzes the ring-opening oxidation of 3-HAA, producing ACMS (2-amino-3-carboxymuconate-6-semialdehyde). ACMS is highly unstable and spontaneously cyclizes to QUIN within seconds to minutes.
  • ACMSD: Decarboxylates ACMS to AMS (2-aminomuconate-6-semialdehyde). AMS spontaneously cyclizes to PA.
  • AMSDH: Oxidizes AMS to 2-aminomuconate, requiring NAD⁺ and producing NADH. 2-aminomuconate is funneled towards acetyl-CoA for energy production.
  • The Hypothesis: During periods of elevated tryptophan and consequently increased 3-HAA flux, HAO, ACMSD, and AMSDH may physically associate, forming a transient "metabolon" or complex. This complex could create a protected "tunnel" or direct channeling system between the active sites of the sequential enzymes [8].

  • Proposed Mechanism and Benefits:

  • Substrate Channeling: ACMS produced by HAO would be directly transferred to ACMSD without significant release into the bulk cellular solution, minimizing its opportunity for spontaneous cyclization to QUIN.
  • Efficient Detoxification/Utilization: AMS produced by ACMSD would be efficiently passed to AMSDH for oxidation to 2-aminomuconate, minimizing spontaneous PA formation and directing carbon towards energy metabolism.
  • Regulation of QUIN/NAD⁺ Synthesis: By controlling the escape of ACMS into solution where it becomes QUIN, the complex could regulate the flux into the QUIN/NAD⁺ synthesis branch relative to the complete catabolic route via AMSDH. This ensures basal NAD⁺ production needs are met without generating neurotoxic QUIN levels during high flux states [8].
  • Prevention of Toxic Metabolite Buildup: Complex formation would prevent local accumulation of high concentrations of unstable intermediates like ACMS and AMS at their production sites, further reducing non-enzymatic cyclization rates.
  • Supporting Evidence: Computational docking studies suggest favorable binding interfaces between these enzymes, supporting the feasibility of complex formation [8]. Structural analysis of HAO reveals significant loop dynamics and conformational changes during its catalytic cycle, which could facilitate interactions with partner enzymes [8]. The co-localization of these enzymes in specific cellular compartments (e.g., cytosol) also supports potential interactions.

  • Significance: If validated, this hypothesis provides a mechanistic explanation for the maintenance of low, non-toxic QUIN levels despite varying tryptophan intake and metabolic flux in healthy individuals. Dysregulation of this complexation could contribute to pathological QUIN accumulation observed in neuroinflammatory and neurodegenerative diseases. It represents a novel layer of post-translational metabolic regulation within the KP.

Table 3: Enzymes of the KP Trio Involved in the Transient Complexation Hypothesis

Enzyme (Abbr.)Systematic NameEC NumberReaction CatalyzedKey Product (Unstable)Spontaneous Cyclization ProductProposed Role in Complex
HAO (3-HAAO)3-Hydroxyanthranilate 3,4-Dioxygenase1.13.11.63-HAA + O₂ → ACMSACMSQuinolinic Acid (QUIN)Produce ACMS, pass to ACMSD
ACMSDAminocarboxymuconate-Semialdehyde Decarboxylase4.1.1.45ACMS → AMS + CO₂AMSPicolinic Acid (PA)Decarboxylate ACMS to AMS, pass to AMSDH
AMSDH2-Aminomuconate-Semialdehyde Dehydrogenase1.2.1.32AMS + NAD⁺ + H₂O → 2-Aminomuconate + NADH + 2H⁺None (Stable product)N/AOxidize AMS to 2-Aminomuconate

Compound Names Mentioned: Tryptophan, Kynurenine, N-Formylkynurenine, Kynurenic Acid (KYNA), 3-Hydroxykynurenine (3-HK), Anthranilic Acid (AA), 3-Hydroxyanthranilic Acid (3-HAA), Xanthurenic Acid (XA), 2-Amino-3-carboxymuconate-6-semialdehyde (ACMS), Quinolinic Acid (QUIN), Picolinic Acid (PA), 2-Aminomuconate-6-semialdehyde (AMS), 2-Aminomuconic Acid, Nicotinamide Adenine Dinucleotide (NAD⁺), Serotonin, Melatonin.

Properties

CAS Number

343-65-7

Product Name

Kynurenine

IUPAC Name

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)

InChI Key

YGPSJZOEDVAXAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N

Solubility

Soluble in DMSO

Synonyms

Kynurenine

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.